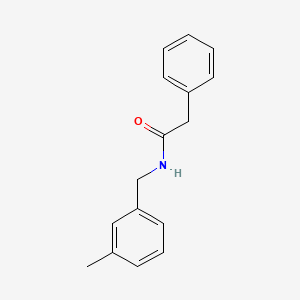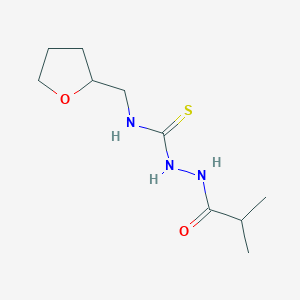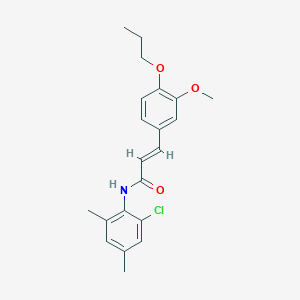
2-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide
Vue d'ensemble
Description
Synthesis Analysis
Research has demonstrated various synthesis pathways for compounds similar to 2-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide, involving reactions of corresponding aniline derivatives with acyl chlorides or other activating agents to form acetamide compounds. For example, the synthesis of related acetamides typically involves acylation reactions followed by purification steps to achieve the desired compound (Zhou & Shu, 2002).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including compounds similar to this compound, has been extensively analyzed using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal details about bond lengths, angles, and molecular conformations that are crucial for understanding the compound's reactivity and properties (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
Acetamide derivatives engage in a variety of chemical reactions, influenced by their functional groups. These reactions can include nucleophilic substitution, hydrolysis, and reactions with organometallic compounds. The presence of dichlorophenyl and methoxyphenyl groups in the molecule of interest adds layers of complexity to its chemical behavior, affecting its reactivity patterns and the types of reactions it can participate in (Lazareva et al., 2017).
Physical Properties Analysis
The physical properties of acetamide derivatives, including solubility, melting point, and crystalline structure, are important for their application in various domains. These properties are determined by the compound's molecular structure and intermolecular interactions, such as hydrogen bonding and van der Waals forces. Research into similar compounds has highlighted the role of molecular conformation and substituent effects on these physical properties (Bąkowicz & Turowska-Tyrk, 2010).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity/basicity, electrophilicity/nucleophilicity, and stability, are influenced by its functional groups and molecular structure. Studies on related compounds provide insights into how structural elements affect the chemical behavior and stability of acetamide derivatives, offering a basis for predicting the reactivity of the compound (Jansukra et al., 2021).
Applications De Recherche Scientifique
Metabolism and Environmental Impact
Research on chloroacetamide herbicides, including compounds structurally similar to 2-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide, has primarily focused on their metabolism in biological systems and their impact on the environment. For instance, studies on chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor have revealed complex metabolic pathways involving liver microsomes in both human and rat models. These pathways include the production of DNA-reactive dialkylbenzoquinone imine, suggesting a possible mechanism for the carcinogenic effects observed in animal studies. Human liver microsomes, for example, can metabolize acetochlor, demonstrating the body's capacity to break down these herbicides into various metabolites through the action of cytochrome P450 isoforms (Coleman et al., 2000).
Another dimension of research focuses on the environmental fate of these herbicides. Studies have shown that chloroacetamide herbicides are adsorbed by soil and can affect the hydrologic system, with detection in rainwater and streams following agricultural application. The persistence and mobility of these compounds in the environment raise concerns about their potential to contaminate water sources and impact aquatic ecosystems (Kolpin et al., 1996).
Degradation and Bioremediation
The degradation of chloroacetamide herbicides, including pathways and products of biodegradation, is critical for understanding how these compounds can be removed or neutralized in the environment. Research has identified specific bacteria capable of degrading chloroacetamide herbicides, outlining potential bioremediation strategies. For example, a study on acetochlor biodegradation by acclimated sludge revealed a first-order kinetic reaction equation for its breakdown, offering insights into the anaerobic degradation pathways and the influence of microbial communities on the degradation efficiency (Liu et al., 2020).
Molecular Interactions and Structural Analysis
Further research has delved into the structural aspects and interactions of compounds related to this compound, providing valuable information on their chemical properties and potential applications beyond herbicidal use. Studies on salt and inclusion compounds of amide-containing derivatives offer insights into their fluorescence properties, molecular interactions, and potential for forming gels or crystals under specific conditions. This research expands the understanding of the chemical versatility and potential applications of these compounds in various scientific fields (Karmakar et al., 2007).
Propriétés
IUPAC Name |
2-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-11-7-5-10(6-8-11)18-15(19)9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYRCGOIBSWNBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4628147.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4628165.png)
![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)

![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4628180.png)


![3,3'-thiobis[N-(3-methoxyphenyl)propanamide]](/img/structure/B4628194.png)
![4-allyl-3-[(3-methoxybenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4628197.png)


![2-methyl-5-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1,3,4-thiadiazole](/img/structure/B4628214.png)

![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4628219.png)